molecular formula C11H17NO3 B12936983 Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate

Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate

Cat. No.: B12936983
M. Wt: 211.26 g/mol
InChI Key: QDPHHPSFJNMYJJ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate is a chemical compound with a unique structure that combines a cyclopropane ring with a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane carboxylic acid with 4-oxopiperidine in the presence of ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate is unique due to the presence of both a cyclopropane ring and a piperidinone moiety. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 1-(4-oxopiperidin-1-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-2-15-10(14)11(5-6-11)12-7-3-9(13)4-8-12/h2-8H2,1H3

InChI Key

QDPHHPSFJNMYJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1)N2CCC(=O)CC2

Origin of Product

United States

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